

# Application Notes: Boron-10 in Semiconductor Doping

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Boron-10

Cat. No.: B1234237

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## 1. Introduction

Boron is the most common p-type dopant used to introduce positive charge carriers (holes) into silicon and other semiconductor materials.[1][2] This process, known as doping, is fundamental to the fabrication of nearly all modern electronic devices, including transistors, diodes, and solar cells.[3][4] Natural boron is composed of two stable isotopes: Boron-11 ( $\approx 80\%$ ) and **Boron-10** ( $\approx 20\%$ ). For most electronic doping applications, boron with this natural isotopic abundance is used. The selection of a specific isotope is generally not critical for altering the semiconductor's electrical properties.

However, the **Boron-10** isotope possesses a unique nuclear property: a very large cross-section for capturing thermal neutrons.[5] This characteristic makes it less suitable for devices intended for high-radiation environments due to potential transmutation effects but makes it the material of choice for fabricating semiconductor-based thermal neutron detectors.[6][7]

This document provides an overview of the applications and protocols for using boron, with a focus on processes where **Boron-10** is relevant, in semiconductor technology.

## 2. Key Applications

- **P-Type Doping for CMOS Devices:** Boron is used to create the p-type regions in Complementary Metal-Oxide-Semiconductor (CMOS) technology, which is the foundation of modern microprocessors and memory chips.[3][8] This includes forming the source/drain junctions of PMOS transistors and p-well regions.

- **Emitters in Solar Cells:** In n-type silicon solar cells, a boron-doped p-type emitter is created on the surface to form the p-n junction necessary for charge separation and collection.[9][10]
- **Shallow Junction Formation:** Advanced electronic devices require extremely shallow doped regions (ultra-shallow junctions) to minimize short-channel effects.[11] Various boron-based molecular implant species and plasma doping techniques are employed to achieve this.[11]
- **Neutron Detection:** Enriched **Boron-10** is used as a converter material in semiconductor neutron detectors. When a thermal neutron is captured by a **Boron-10** atom, it undergoes a nuclear reaction— $^{10}\text{B}(n,\alpha)^7\text{Li}$ —releasing an alpha particle and a Lithium-7 ion.[5][6][12] These charged particles travel into the semiconductor substrate, creating electron-hole pairs that are detected as an electrical signal.[6]

### 3. Doping Methodologies

Several techniques are used to introduce boron into a semiconductor substrate. The primary methods include ion implantation, plasma doping, and thermal diffusion.

- **Ion Implantation:** This is the most common doping technique due to its precise control over dose and depth.[2][3][8] An ion implanter generates a beam of boron ions (or boron-containing molecular ions), accelerates them to high energy, and directs them into the semiconductor wafer.[13] The depth of implantation is controlled by the ion energy, while the concentration of dopant is determined by the beam current and implant time (dose).[3] To overcome throughput limitations at very low energies, molecular ions like  $\text{BF}_2$ , decaborane ( $\text{B}_{10}\text{H}_{14}$ ), and octadecaborane ( $\text{B}_{18}\text{H}_{22}$ ) are used.[11][14][15]
- **Plasma Doping (PLAD):** Also known as Plasma Immersion Ion Implantation (PIII), this technique is well-suited for creating ultra-shallow junctions.[11] The wafer is placed in a chamber filled with a boron-containing gas, such as diborane ( $\text{B}_2\text{H}_6$ ) or boron trifluoride ( $\text{BF}_3$ ). A plasma is generated, and a high-voltage pulse applied to the wafer holder accelerates the boron ions from the plasma into the wafer surface.[11]
- **Thermal Diffusion:** This method involves exposing the semiconductor wafer to a boron-rich environment at high temperatures (typically  $>900^\circ\text{C}$ ).[16] The boron atoms then diffuse from the surface into the silicon lattice. The source of boron can be a gas (e.g., boron tribromide,  $\text{BBr}_3$ ), a liquid solution (e.g., boric acid in a spin-on dopant), or a solid source.[10][17]

#### 4. Post-Doping Annealing

After ion implantation or plasma doping, the semiconductor's crystal lattice is damaged by the energetic ion bombardment.<sup>[3][13]</sup> Furthermore, the implanted boron atoms are often not in substitutional sites within the lattice and are therefore electrically inactive. A high-temperature annealing step is required to repair the crystal damage and "activate" the dopants by allowing them to move into substitutional lattice positions.<sup>[3]</sup>

## Experimental Protocols

### Protocol 1: P-Type Doping via Boron Ion Implantation

This protocol describes a general procedure for creating a p-type doped region in a silicon wafer using ion implantation.

- Substrate Preparation:
  - Start with an n-type single-crystalline silicon wafer.
  - Perform a standard wafer cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
  - If necessary, grow or deposit a masking layer (e.g., silicon dioxide or photoresist) and pattern it using photolithography to define the areas to be doped.
- Implanter Setup:
  - Load the wafer into a high-current or medium-current ion implanter.
  - Select the ion species. For shallow junctions, molecular ions like octadecaborane ( $B_{18}H_{22}$ ) may be used; for deeper implants, atomic boron ( $^{11}B^+$ ) is common.
  - Set the acceleration energy. This determines the projected range (depth) of the implant. For ultra-shallow junctions, equivalent energies can be as low as 0.5 keV.<sup>[8][11]</sup> For deeper wells, energies can be much higher.
  - Set the implant dose. This determines the total number of boron atoms implanted per unit area (e.g.,  $1 \times 10^{15}$  ions/cm<sup>2</sup>).<sup>[11]</sup>

- Set the wafer tilt and twist angles to minimize ion channeling, which can lead to a deeper and less controlled doping profile.
- Implantation Process:
  - Evacuate the system to high vacuum.
  - Initiate the ion beam and scan it across the wafer surface to ensure a uniform implant.
  - Monitor the dose in real-time until the target dose is reached.
- Post-Implantation Annealing:
  - Remove the wafer from the implanter.
  - If a photoresist mask was used, strip it using an appropriate solvent or plasma ashing.
  - Perform a post-implant anneal. A common method is Rapid Thermal Annealing (RTA), where the wafer is heated to a high temperature (e.g.,  $>1000^{\circ}\text{C}$ ) for a short duration (e.g., a few seconds) in an inert atmosphere (e.g.,  $\text{N}_2$  or Ar). This activates the dopants while minimizing their diffusion.

## Protocol 2: Doping via $\text{B}_2\text{H}_6$ Plasma Doping (PLAD)

This protocol outlines the formation of an ultra-shallow p-type layer using a plasma doping system.

- Substrate Preparation:
  - Begin with a clean, n-type silicon wafer.
  - A thin native oxide layer is typically present on the surface.
- PLAD System Setup:
  - Load the wafer into the PLAD process chamber.
  - Evacuate the chamber to a base pressure.

- Introduce the process gas, typically a dilute mixture of diborane ( $B_2H_6$ ) in a carrier gas like helium or hydrogen.
- Plasma Doping Process:
  - Generate a plasma in the chamber using an RF source.
  - Apply a series of high-voltage negative pulses (e.g., -1.2 kV) to the wafer stage (platen). [\[11\]](#)
  - The positive boron ions in the plasma are accelerated across the plasma sheath and implanted into the wafer surface.
  - The process duration and pulse frequency control the final dose.
- Post-Doping Annealing:
  - Vent the chamber and remove the wafer.
  - Perform a post-doping anneal, such as a lamp-based spike RTP, to activate the boron dopants and repair surface damage. [\[11\]](#)

### Protocol 3: Neutron Detector Fabrication with Enriched **Boron-10**

This protocol describes the conceptual steps for using enriched **Boron-10** as a neutron conversion layer on a semiconductor device.

- Device Fabrication:
  - Fabricate a semiconductor device capable of detecting charge, such as a p-i-n diode or a planar sensor with electrodes, on a high-resistivity silicon substrate.
  - Ensure the device has appropriate contacts for applying a bias voltage and reading out the signal.
- **Boron-10** Deposition:
  - Obtain a high-purity, enriched **Boron-10** source material.

- Deposit a thin layer of **Boron-10** onto the active surface of the fabricated detector. This can be done using techniques like physical vapor deposition (e.g., sputtering or electron-beam evaporation).
- The thickness of the **Boron-10** layer is a critical parameter that affects detection efficiency.
- Device Operation:
  - Place the detector in a thermal neutron field.
  - Apply a reverse bias voltage to the device to create a depletion region with a low leakage current.
  - When a neutron is captured by a  $^{10}\text{B}$  atom, the resulting alpha and  $^7\text{Li}$  particles create a trail of electron-hole pairs in the semiconductor's depletion region.
  - The charge carriers are swept by the electric field to the electrodes, generating a detectable current pulse, which is processed by external electronics.

## Data Presentation

Table 1: Comparison of Quantitative Results for Advanced Boron Doping Techniques

This table summarizes the performance of various ultra-low energy (ULE) boron doping methods for creating ultra-shallow junctions, with an equivalent implant condition of 500 eV and  $1 \times 10^{15} \text{ B/cm}^2$ .

Doping Technique	Ion Species	Nominal Energy	Nominal Dose (ions/cm <sup>2</sup> )	Resulting Sheet Resistance (R <sub>s</sub> ) (Ω/sq)
Beam-Line Implant	<sup>11</sup> B <sup>+</sup>	500 eV	1x10 <sup>15</sup>	~1400
Beam-Line Implant	BF <sub>2</sub> <sup>+</sup>	2.5 keV	1x10 <sup>15</sup>	~1600
Beam-Line Implant	B <sub>18</sub> H <sub>22</sub> <sup>+</sup>	10 keV	5.56x10 <sup>13</sup>	~1400
Beam-Line Implant	C <sub>2</sub> B <sub>10</sub> H <sub>12</sub> <sup>+</sup>	4.6 keV	1x10 <sup>14</sup>	~1550
Plasma Doping (PLAD)	B <sub>2</sub> H <sub>6</sub>	-1.2 kV	5x10 <sup>15</sup> (total)	~1400
Plasma Doping (PLAD)	BF <sub>3</sub>	-1.7 kV	4x10 <sup>15</sup> (total)	~1550

(Data synthesized from a comparative study on ULE doping techniques.[\[11\]](#))

Table 2: Simulated Parameters for Boron Diffused Emitters in Silicon Solar Cells

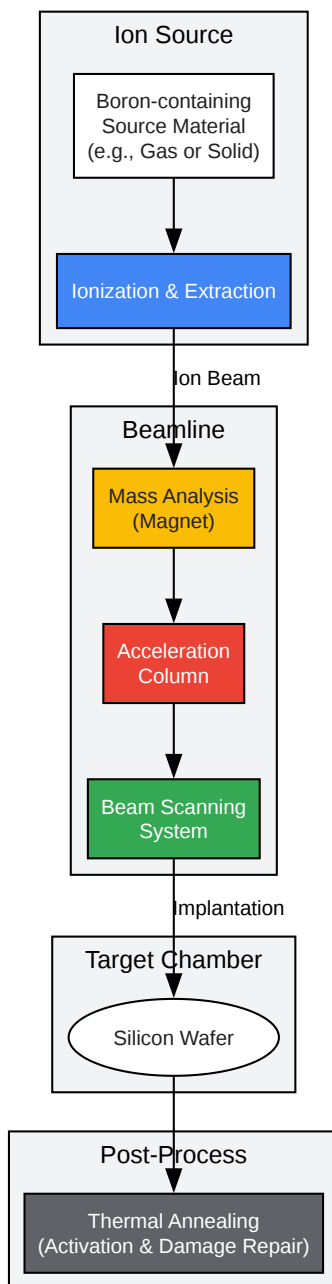
This table shows the effect of varying the peak dopant concentration of boron on the properties of a diffused emitter in a silicon solar cell simulation.

Peak Dopant Concentration ( $N_{\text{max}}$ ) ( $\text{cm}^{-3}$ )	Emitter Depth ( $\mu\text{m}$ )	Emitter Sheet Resistance ( $\rho_{\text{sq}}$ ) ( $\Omega/\text{sq}$ )	Emitter Saturation Current ( $J_{0e}$ ) ( $\text{fA}/\text{cm}^2$ )	Emitter Collection Efficiency ( $\text{IQE}_e$ ) (%)
$1.6 \times 10^{17}$	0.182	9670	24.5	100
$3.9 \times 10^{17}$	0.256	4530	31.4	99.8
$1.6 \times 10^{18}$	0.395	1340	46.8	98.4
$3.9 \times 10^{18}$	0.469	632	59.9	95.1
$1.6 \times 10^{19}$	0.598	211	85.3	87.2
$3.9 \times 10^{19}$	0.732	99.7	124	80.6
$1.6 \times 10^{20}$	0.867	37.9	113	53.3

(Data sourced from a simulation study on silicon solar cells.[9])

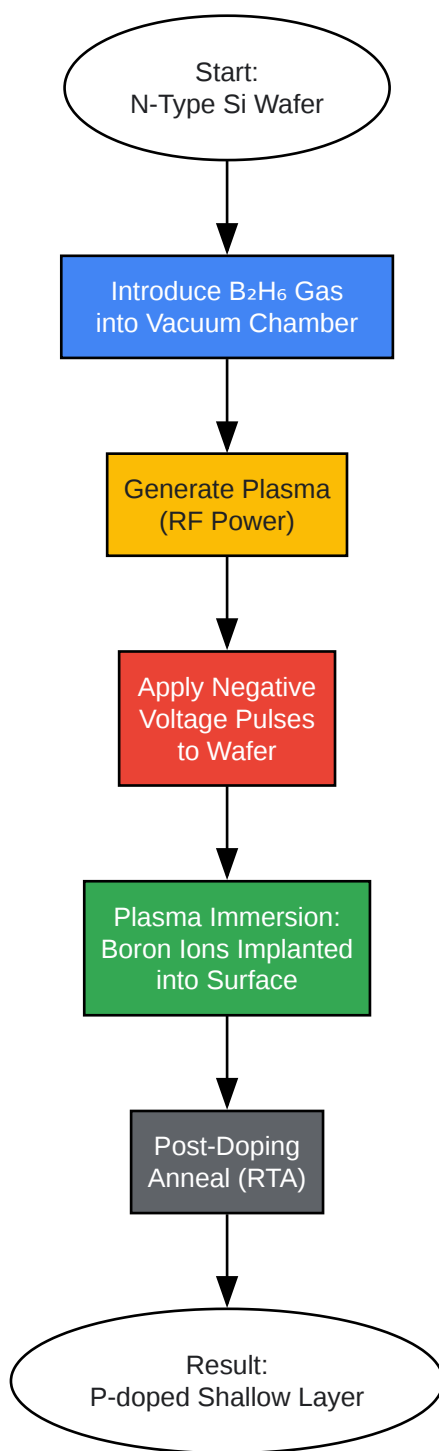
## Visualizations





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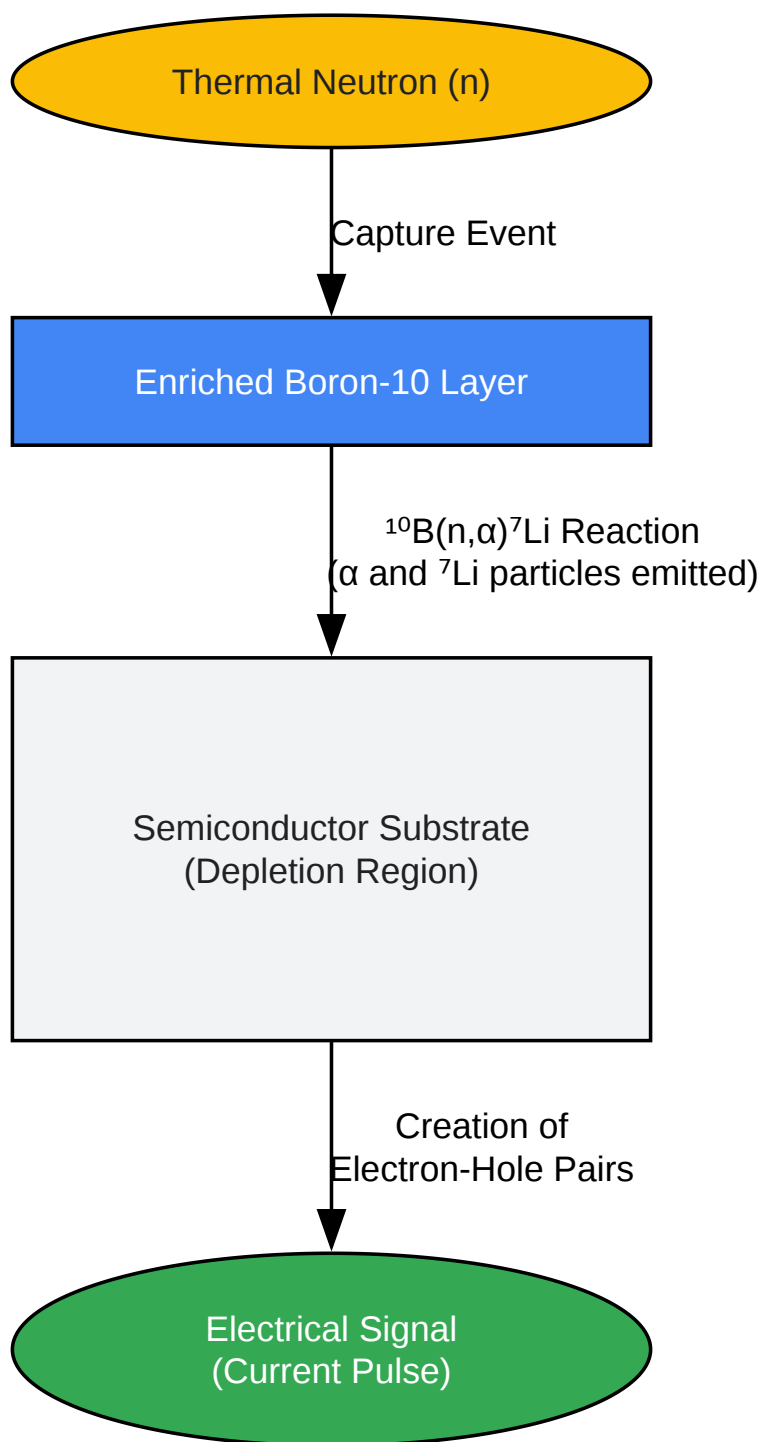
Caption: Experimental workflow for the Boron Ion Implantation process.



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Caption: Experimental workflow for Plasma Doping (PLAD) using  $B_2H_6$ .

Caption: Logical diagram of p-type doping in silicon with boron.



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Caption: Logical workflow for a **Boron-10** based neutron detector.

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